Butan-2-yl 3-(4-acetyloxyphenyl)benzoate
Description
Butan-2-yl 3-(4-acetyloxyphenyl)benzoate is a benzoic acid ester derivative characterized by a branched butan-2-yl ester group and a 3-(4-acetyloxyphenyl) substituent on the aromatic ring. This compound is structurally tailored for applications in pharmaceuticals or organic synthesis, where substituent positioning and steric effects are critical .
Properties
IUPAC Name |
butan-2-yl 3-(4-acetyloxyphenyl)benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20O4/c1-4-13(2)22-19(21)17-7-5-6-16(12-17)15-8-10-18(11-9-15)23-14(3)20/h5-13H,4H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IVZMXWBCICHAOQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)OC(=O)C1=CC=CC(=C1)C2=CC=C(C=C2)OC(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Butan-2-yl 3-(4-acetyloxyphenyl)benzoate typically involves esterification reactions. One common method is the reaction of 3-(4-acetyloxyphenyl)benzoic acid with butan-2-ol in the presence of an acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to facilitate the formation of the ester bond.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of solid acid catalysts and optimized reaction conditions can further improve the scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions
Butan-2-yl 3-(4-acetyloxyphenyl)benzoate can undergo various chemical reactions, including:
Hydrolysis: The ester bond can be hydrolyzed in the presence of aqueous acid or base to yield the corresponding carboxylic acid and alcohol.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride to form the corresponding alcohol.
Substitution: The acetyloxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Hydrolysis: Aqueous hydrochloric acid or sodium hydroxide.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a suitable base.
Major Products Formed
Hydrolysis: 3-(4-hydroxyphenyl)benzoic acid and butan-2-ol.
Reduction: 3-(4-hydroxyphenyl)benzoate.
Substitution: Various substituted benzoates depending on the nucleophile used.
Scientific Research Applications
Butan-2-yl 3-(4-acetyloxyphenyl)benzoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including anti-inflammatory and antioxidant properties.
Medicine: Explored for its potential therapeutic effects in the treatment of various diseases.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Butan-2-yl 3-(4-acetyloxyphenyl)benzoate involves its interaction with specific molecular targets and pathways. The acetyloxy group can undergo enzymatic hydrolysis to release the active phenolic compound, which can then interact with cellular receptors and enzymes to exert its effects. The exact molecular targets and pathways may vary depending on the specific application and context.
Comparison with Similar Compounds
Structural and Functional Group Analysis
The following table highlights key structural features and properties of Butan-2-yl 3-(4-acetyloxyphenyl)benzoate and related benzoate esters:
Key Observations:
- Polarity and Solubility : The acetyloxy group in the target compound enhances polarity compared to unsubstituted analogs like methyl or isopropyl benzoate, likely improving solubility in polar solvents.
Stability and Reactivity
- Hydrolytic Stability : The acetyloxy group is susceptible to esterase-mediated hydrolysis, contrasting with the stability of unsubstituted benzoates like methyl benzoate. This property aligns it with prodrugs requiring metabolic activation .
- Thermal Stability : Branched esters (e.g., isopropyl benzoate) generally exhibit lower thermal stability than linear analogs. The target compound’s butan-2-yl group may similarly reduce thermal resilience compared to ethyl or methyl derivatives .
Table: Comparative Physicochemical Data
| Property | This compound | Methyl Benzoate | Isopropyl Benzoate |
|---|---|---|---|
| Molecular Weight (g/mol) | ~356.37 | 136.15 | 178.23 |
| Boiling Point (°C) | >300 (estimated) | 199 | 226 |
| Solubility in Water | Low (acetyloxy enhances polarity) | Insoluble | Insoluble |
| Hydrolytic Stability | Moderate (acetyloxy cleavage) | High | High |
Key Insights:
- The target compound’s structural complexity places it between simple esters (e.g., methyl benzoate) and specialized derivatives like TLB 150 in terms of functional versatility .
- Regulatory toxicology data for phenyl benzoates () suggest lower toxicity compared to mercury-containing analogs (), though specific studies on the target compound are needed .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
